![molecular formula C23H18N4O4S2 B2988231 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide CAS No. 864859-34-7](/img/structure/B2988231.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a benzothiazole group, a tetrahydrothienopyridine group, and a nitrobenzamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzothiazole group would likely contribute to aromaticity, while the nitro group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the benzothiazole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
I conducted several searches to find specific scientific research applications for the compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide. Unfortunately, the searches did not yield specific information about this compound’s applications in scientific research.
Antimicrobial Activity
Thiazole compounds have been shown to possess significant antimicrobial potential. For example, certain derivatives have demonstrated good inhibitory activity against various microbial strains .
Anti-inflammatory and Analgesic Activities
Some thiazole derivatives exhibit notable anti-inflammatory and analgesic properties .
Antitumor and Cytotoxic Activity
Thiazole compounds have been synthesized and reported to show cytotoxicity activity on human tumor cell lines .
Antidiabetic Activity
Derivatives of thiazole have been evaluated for their antidiabetic activity through mechanisms such as α-amylase inhibition .
Anti-tubercular Activity
Recent synthetic developments of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents with in vitro and in vivo activity .
These are general categories of applications for thiazole compounds. The specific compound may have similar or different applications depending on its unique chemical structure and properties. If you have access to more detailed scientific literature or databases, they may provide more precise information on this compound’s applications.
Medicinal Chemistry Research BMC Chemistry Medicinal Chemistry Research RSC Advances
Future Directions
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-13(28)26-11-10-16-19(12-26)33-23(20(16)22-24-17-4-2-3-5-18(17)32-22)25-21(29)14-6-8-15(9-7-14)27(30)31/h2-9H,10-12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTSZZDIFWHIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide |
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